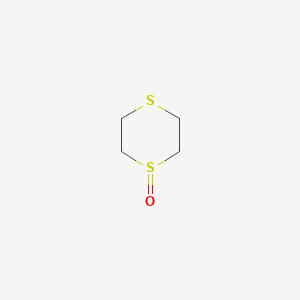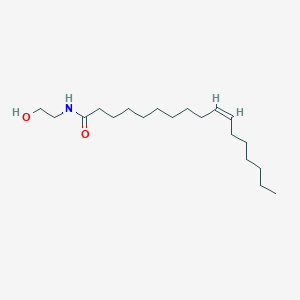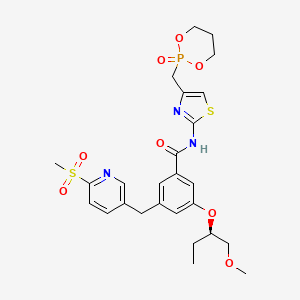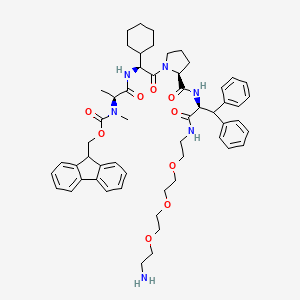
cIAP1 Ligand-Linker Conjugates 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cIAP1 Ligand-Linker Conjugates 7 is a chemical compound that incorporates a cIAP ligand for the E3 ubiquitin ligase and a PROTAC linker. This compound is utilized in the design of PROTAC degraders, which are molecules that can selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system.
Méthodes De Préparation
The synthesis of cIAP1 Ligand-Linker Conjugates 7 involves the incorporation of a cIAP ligand for the E3 ubiquitin ligase and a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared using advanced chemical synthesis techniques, ensuring high purity and reproducibility.
Analyse Des Réactions Chimiques
cIAP1 Ligand-Linker Conjugates 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
cIAP1 Ligand-Linker Conjugates 7 has a wide range of scientific research applications, including:
Chemistry: Used in the design of PROTAC degraders, which are valuable tools for studying protein function and regulation.
Biology: Employed in the study of protein degradation pathways and the ubiquitin-proteasome system.
Industry: Utilized in the development of new therapeutic agents and research tools.
Mécanisme D'action
cIAP1 Ligand-Linker Conjugates 7 exerts its effects by recruiting target proteins to the ubiquitin-proteasome system for degradation. The compound binds to the E3 ubiquitin ligase through the cIAP ligand, facilitating the ubiquitination and subsequent degradation of the target protein. This process involves several molecular targets and pathways, including the ubiquitin-proteasome system and various signaling pathways.
Comparaison Avec Des Composés Similaires
cIAP1 Ligand-Linker Conjugates 7 is unique in its ability to selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system. Similar compounds include other PROTAC degraders that utilize different ligands and linkers to achieve protein degradation. Some of these similar compounds are:
- E3 ligase Ligand-Linker Conjugates 44
- SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers)
These compounds share similar mechanisms of action but differ in their specific ligands and linkers, which can affect their selectivity and efficacy.
Propriétés
Formule moléculaire |
C55H70N6O9 |
|---|---|
Poids moléculaire |
959.2 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(1S)-2-[(2S)-2-[[(2S)-1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-1-oxo-3,3-diphenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C55H70N6O9/c1-38(60(2)55(66)70-37-46-44-25-14-12-23-42(44)43-24-13-15-26-45(43)46)51(62)58-49(41-21-10-5-11-22-41)54(65)61-30-16-27-47(61)52(63)59-50(48(39-17-6-3-7-18-39)40-19-8-4-9-20-40)53(64)57-29-32-68-34-36-69-35-33-67-31-28-56/h3-4,6-9,12-15,17-20,23-26,38,41,46-50H,5,10-11,16,21-22,27-37,56H2,1-2H3,(H,57,64)(H,58,62)(H,59,63)/t38-,47-,49-,50-/m0/s1 |
Clé InChI |
IXEPIBNBKCHKHM-QKZVIGRASA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCCN)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
SMILES canonique |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCCN)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


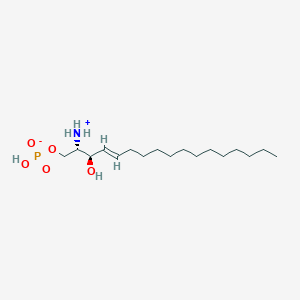
![N-((1R)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide](/img/structure/B11936475.png)

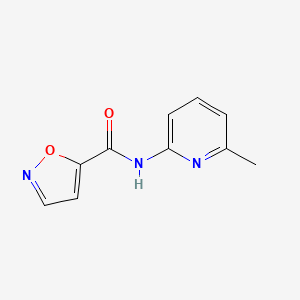
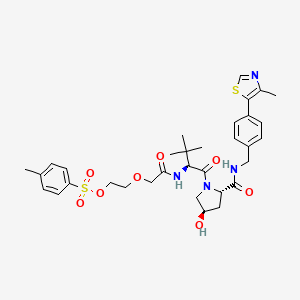
![(2E)-3-[3-(methylsulfanyl)phenyl]-2-propenoic acid](/img/structure/B11936501.png)

![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11936509.png)
![{[3,5-Bis(trifluoromethyl)phenyl]amino}[benzylamino]methane-1-thione](/img/structure/B11936511.png)

![(1E)-1-(3-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11936550.png)
